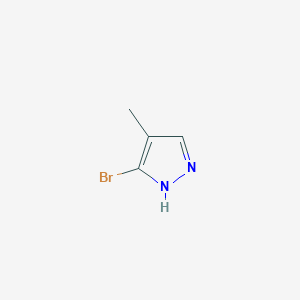

3-Bromo-4-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c1-3-2-6-7-4(3)5/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKFLRLLYKEJJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70616930 | |

| Record name | 5-Bromo-4-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5932-20-7 | |

| Record name | 3-Bromo-4-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5932-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-Bromo-4-methyl-1H-pyrazole (CAS: 5932-20-7): A Key Building Block in Modern Chemistry

Abstract: This technical guide provides an in-depth analysis of 3-Bromo-4-methyl-1H-pyrazole, identified by CAS number 5932-20-7. As a halogenated heterocyclic compound, it serves as a highly versatile and valuable building block in the fields of medicinal chemistry and agrochemical research. The strategic placement of the methyl group and the reactive bromine atom on the pyrazole core allows for extensive functionalization, making it a cornerstone intermediate for the synthesis of complex molecular architectures. This document details its physicochemical properties, outlines key synthetic strategies, explores its chemical reactivity with a focus on palladium-catalyzed cross-coupling reactions, and provides essential safety and handling protocols. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this important chemical entity.

Section 1: Introduction to the Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry. This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, thus appearing in a wide array of therapeutic agents. The unique electronic properties and conformational flexibility of the pyrazole core have led to its incorporation into numerous successful drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and various kinase inhibitors in oncology.

Halogenated pyrazoles, such as this compound, represent a particularly strategic class of intermediates. The introduction of a halogen atom, especially bromine or chlorine, onto the pyrazole ring serves two primary purposes. First, it can significantly modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical for drug efficacy. Second, and more importantly from a synthetic standpoint, the halogen acts as a versatile chemical handle for constructing more complex molecules through reactions like metal-catalyzed cross-coupling, enabling the rapid exploration of a compound's structure-activity relationship (SAR).

Section 2: Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental for its effective use in research and development.

2.1: Nomenclature and Identifiers

The unambiguous identification of this compound is ensured by its unique CAS Registry Number and other standardized chemical identifiers.

| Identifier | Value | Source |

| CAS Registry Number | 5932-20-7 | |

| IUPAC Name | 5-bromo-4-methyl-1H-pyrazole | |

| Synonyms | 3(5)-Bromo-4-methylpyrazole, 5-bromo-4-methyl-1H-pyrazole | |

| Molecular Formula | C₄H₅BrN₂ | |

| Molecular Weight | 161.00 g/mol | |

| InChI | InChI=1S/C4H5BrN2/c1-3-2-6-7-4(3)5/h2H,1H3,(H,6,7) | |

| InChIKey | NIKFLRLLYKEJJK-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=C(NN=C1)Br |

2.2: Physicochemical Properties

The physical properties of the compound are critical for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Source |

| Appearance | White powder / solid | |

| Purity | ≥95% (typical commercial grade) | |

| Topological Polar Surface Area (TPSA) | 28.7 Ų | |

| Solubility | Soluble in organic solvents | |

| H-Bond Donors | 1 | |

| H-Bond Acceptors | 1 |

Section 3: Synthesis of this compound

The synthesis of this compound requires careful control of regioselectivity to ensure the bromine atom is installed at the desired C3 position.

3.1: Retrosynthetic Analysis & Strategic Considerations

The primary challenge in synthesizing substituted pyrazoles is controlling the position of substituents on the ring. For this compound, two main retrosynthetic strategies can be envisioned:

-

Direct Bromination: Starting from the pre-formed 4-methyl-1H-pyrazole and introducing the bromine atom. This approach is atom-economical but requires conditions that favor bromination at C3 over C5 or C4 (if the position were unsubstituted).

-

Ring Formation: Constructing the pyrazole ring from an acyclic precursor that already contains the necessary carbon-bromine bond. This often provides excellent regiocontrol but may involve more steps.

3.2: Detailed Experimental Protocol (Example: Direct Bromination)

This protocol is adapted from general methods for the bromination of pyrazoles and serves as a representative example. The choice of N-Bromosuccinimide (NBS) as the brominating agent is often preferred over elemental bromine for its milder nature and easier handling, which can improve regioselectivity and reduce the formation of poly-brominated byproducts.

Objective: To synthesize this compound from 4-methyl-1H-pyrazole.

Materials:

-

4-methyl-1H-pyrazole (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (ACN) or Dichloromethane (DCM) as solvent

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser, and standard laboratory glassware

Procedure:

-

Reaction Setup: To a solution of 4-methyl-1H-pyrazole (1.0 eq) in acetonitrile (dissolved at a concentration of ~0.2 M) in a round-bottom flask, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C (ice bath).

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding saturated aqueous sodium thiosulfate to neutralize any remaining active bromine species.

-

Remove the organic solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure this compound.

-

Section 4: Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound lies in its capacity for further elaboration, primarily through reactions involving the carbon-bromine bond.

4.1: Palladium-Catalyzed Cross-Coupling Reactions

The C3-bromine atom is ideally positioned for palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation. Generally, 3-bromopyrazoles exhibit higher reactivity in these transformations compared to their 4-bromo counterparts.

Suzuki-Miyaura Coupling: This reaction couples the bromopyrazole with an organoboronic acid or ester to form a new C-C bond, enabling the introduction of aryl, heteroaryl, or vinyl substituents. This is arguably the most common application for diversifying the pyrazole core.

Other important cross-coupling reactions include:

-

Sonogashira Coupling: For introducing alkyne functionalities.

-

Buchwald-Hartwig Amination: For forming C-N bonds to introduce amine substituents.

-

Heck Coupling: For coupling with alkenes.

These reactions collectively provide a powerful toolkit for medicinal chemists to rapidly generate libraries of novel compounds for biological screening.

Section 5: Safety, Handling, and Storage

Proper handling of halogenated compounds is crucial to ensure laboratory safety and minimize environmental impact.

5.1: Hazard Identification

This compound is classified with several hazards that necessitate careful handling.

| GHS Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

5.2: Handling and Personal Protective Equipment (PPE)

Given its hazardous properties, the following precautions must be observed:

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

5.3: Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or the environment.

Section 6: Conclusion

This compound (CAS: 5932-20-7) is more than just a chemical compound; it is an enabling tool for innovation in science. Its well-defined structure, coupled with the strategic reactivity of the bromine atom, provides a reliable and versatile platform for the synthesis of novel molecules with significant potential in drug discovery and agrochemical development. A thorough understanding of its properties, synthesis, and reactivity, combined with a commitment to safe handling practices, allows researchers to fully harness the power of this important heterocyclic building block.

Section 7: References

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849–4853. Available from: [Link]

-

This compound. (n.d.). CAS Common Chemistry. Retrieved January 7, 2026, from [Link]

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]

-

G. V. K., & D. S. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1603–1665. Available from: [Link]

-

This compound. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Isgrò, M., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1699. Available from: [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

Suzuki reaction. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Kumar, V., & Saini, A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 10-18. Available from: [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkat USA. Retrieved January 7, 2026, from [Link]

-

Safety Data Sheet: Bromine

3-Bromo-4-methyl-1H-pyrazole molecular weight

An In-Depth Technical Guide to 3-Bromo-4-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical research. Its unique structural arrangement, featuring a reactive bromine atom on the pyrazole core, provides a versatile handle for synthetic diversification. This guide offers a comprehensive overview of its fundamental physicochemical properties, with a primary focus on its molecular weight, alongside established protocols for its synthetic application. We will delve into the causality behind experimental choices, provide a detailed, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction, and outline critical safety and handling procedures. The objective is to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this compound in the synthesis of novel, high-value molecules.

Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry

The pyrazole moiety is a "privileged structure" in drug discovery, a core component found in a multitude of pharmacologically active agents.[1][2] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] Their prevalence in commercial drugs and agrochemicals underscores their importance.[1]

Substituted bromopyrazoles, such as this compound, are particularly valuable. The carbon-bromine bond serves as a key reactive site, enabling chemists to introduce diverse molecular fragments through powerful synthetic methods like metal-catalyzed cross-coupling reactions.[1][4] This capability allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug design, facilitating the fine-tuning of a compound's pharmacological profile to enhance efficacy and minimize side effects.[5]

Core Physicochemical & Spectroscopic Characterization

Accurate characterization of a starting material is the foundation of reproducible and successful synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 161.00 g/mol | [6][7] |

| Molecular Formula | C₄H₅BrN₂ | [6][8] |

| CAS Number | 5932-20-7 | [6][8][9] |

| Appearance | Solid | [8] |

| IUPAC Name | This compound | [9] |

| Synonyms | 5-Bromo-4-methyl-1H-pyrazole | [6][8] |

| InChI Key | NIKFLRLLYKEJJK-UHFFFAOYSA-N | [6][8][9] |

| SMILES | CC1=C(NN=C1)Br | [6][9] |

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazoles often involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For this compound, a common conceptual pathway involves the bromination of the corresponding 4-methyl-1H-pyrazole precursor.

The rationale for this approach lies in the reactivity of the pyrazole ring. The ring is electron-rich and susceptible to electrophilic substitution. Bromination can be achieved using various brominating agents, such as N-Bromosuccinimide (NBS) or elemental bromine. The regioselectivity of the bromination is dictated by the electronic and steric properties of the pyrazole ring and any existing substituents. The choice of solvent and temperature is critical to control the reaction rate and minimize the formation of undesired byproducts.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The utility of this compound as a building block is best demonstrated through its application in a cross-coupling reaction. The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds. Below is a representative protocol for coupling this compound with a generic arylboronic acid.

Workflow Visualization

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

-

Causality: The arylboronic acid is used in slight excess to ensure complete consumption of the limiting bromopyrazole. The inorganic base is crucial for the transmetalation step of the catalytic cycle.

-

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This process is essential to remove oxygen, which can oxidize and deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Subsequently, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Causality: A mixed solvent system is often used to dissolve both the organic substrates and the inorganic base. The catalyst loading is typically low (1-5 mol%) as it is regenerated during the catalytic cycle.

-

-

Reaction Execution: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.

-

Causality: The workup serves to quench the reaction and separate the desired organic product from the inorganic salts and water-soluble impurities.

-

-

Purification (Self-Validation): Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel.

-

Characterization: The purity and identity of the final product must be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This step validates the success of the synthesis.

Safety and Hazard Management

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound presents several hazards that require careful management.

-

Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral), causes skin irritation, and causes serious eye irritation.[6] It may also cause respiratory irritation.[6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[10][11]

-

Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][12] Avoid contact with skin, eyes, and clothing.[12]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[10][11]

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[10]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10]

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[10]

-

Conclusion and Future Outlook

This compound, with a molecular weight of 161.00 g/mol , is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical and agrochemical development.[6][7] Its defined physicochemical properties and predictable reactivity make it a reliable component in complex synthetic campaigns. The continued exploration of its utility in diverse chemical transformations, particularly in the development of novel cross-coupling methodologies, will undoubtedly lead to the discovery of new bioactive molecules with significant therapeutic or practical potential.

References

-

3-Bromo-4-methyl-1-(iso-butyl)-1H-pyrazole - PubChem . National Center for Biotechnology Information. [Link]

-

This compound | C4H5BrN2 | CID 21680102 - PubChem . National Center for Biotechnology Information. [Link]

-

3-Bromo-1-methyl-1H-pyrazole | C4H5BrN2 | CID 14948637 - PubChem . National Center for Biotechnology Information. [Link]

-

Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles . Beilstein Journal of Organic Chemistry. [Link]

-

4-bromo-3-methyl-1H-pyrazole | C4H5BrN2 | CID 83741 - PubChem . National Center for Biotechnology Information. [Link]

-

(PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - ResearchGate . ResearchGate. [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkat USA . Arkat USA, Inc. [Link]

- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents.

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central . National Center for Biotechnology Information. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers . Frontiers. [Link]

-

Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF - ResearchGate . ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C4H5BrN2 | CID 21680102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-bromo-3-methyl-1H-pyrazole | C4H5BrN2 | CID 83741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. jk-sci.com [jk-sci.com]

- 10. fishersci.at [fishersci.at]

- 11. echemi.com [echemi.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

3-Bromo-4-methyl-1H-pyrazole chemical properties

An In-depth Technical Guide to 3-Bromo-4-methyl-1H-pyrazole: Properties, Reactivity, and Applications

Introduction

This compound is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. The pyrazole scaffold itself is recognized as a "privileged structure" in drug discovery, appearing in a wide array of pharmacological agents.[1][2] The strategic placement of a bromine atom at the 3-position and a methyl group at the 4-position imparts specific reactivity and steric properties, making this molecule a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, reactivity, and applications, with a focus on its utility for researchers in drug development.

Molecular Structure and Identification

The fundamental structure consists of a five-membered aromatic ring containing two adjacent nitrogen atoms (a pyrazole), substituted with a bromine atom at the C3 position and a methyl group at the C4 position. The presence of the N-H proton means the molecule can exist in tautomeric forms, though the 3-bromo isomer is the commonly named and supplied form.

Caption: Chemical structure of this compound.

Key Identifiers:

-

Molecular Weight: 161.00 g/mol [4]

-

IUPAC Name: this compound (also referred to as 5-bromo-4-methyl-1H-pyrazole depending on tautomeric form and numbering)[4]

-

Synonyms: 5-bromo-4-methyl-1H-pyrazole, 3-Bromo-4-methylpyrazole[3][4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source |

| Appearance | Solid | [3] |

| Molecular Weight | 161.00 g/mol | [4] |

| Purity | Typically ≥95% | [3] |

| XLogP3 | 1.6 | [4] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the C5 proton, a singlet for the methyl protons at C4, and a broad singlet for the N-H proton. The chemical shifts will be influenced by the solvent used.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display four distinct signals corresponding to the three carbon atoms in the pyrazole ring and the one carbon of the methyl group.[4] The carbon atom attached to the bromine (C3) will show a characteristic shift.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks at m/z values corresponding to the molecular ions with the ⁷⁹Br and ⁸¹Br isotopes, respectively, in an approximate 1:1 ratio.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands. A broad band in the region of 3100-3300 cm⁻¹ corresponds to the N-H stretching vibration, indicative of hydrogen bonding.[6] C-H stretching vibrations from the methyl group and the aromatic ring will appear around 2900-3100 cm⁻¹. Vibrations associated with C=N and C=C bonds in the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by the interplay of the pyrazole ring's aromaticity and the electronic effects of its substituents.

Core Reactivity

-

N-H Acidity and Alkylation: The pyrrole-like nitrogen (N1) bears a proton that is moderately acidic and can be deprotonated with a suitable base. The resulting pyrazolate anion is a potent nucleophile, readily undergoing alkylation, acylation, or arylation to furnish N1-substituted pyrazoles. This is a primary pathway for incorporating the pyrazole core into larger molecules.

-

C-Br Bond for Cross-Coupling: The bromine atom at the C3 position is the most valuable reactive handle for synthetic diversification. It is ideally positioned for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (for C-N bond formation), and Sonogashira (for C-C alkyne formation) reactions.[1] This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino groups.

-

Electrophilic Substitution: While the pyrazole ring is generally electron-rich, the electron-withdrawing effect of the bromine atom deactivates the ring towards further electrophilic substitution. However, reactions can be forced under harsh conditions, typically directing to the C5 position.

Caption: Key reactivity pathways of this compound.

Synthesis Protocols

The synthesis of substituted pyrazoles can be achieved through various strategies, often involving the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[2] A general strategy to prepare 3-bromopyrazoles involves a three-step method: condensation, halogenation, and oxidation.[7]

A common laboratory-scale synthesis for a related compound, 3-bromo-1H-pyrazole, provides a template for understanding the process.

Experimental Protocol: Synthesis of 3-Bromo-1H-pyrazole (Illustrative)

This protocol is adapted from literature methods for brominating pyrazoles and should be performed by trained chemists with appropriate safety precautions.[8]

-

Dissolution: Dissolve pyrazole (1.0 eq.) in a solution of hydrobromic acid.[8]

-

Cooling: Cool the reaction mixture in an ice bath to a temperature between 5-15°C under constant stirring.[8]

-

Bromination: Add a solution of a suitable brominating agent, such as potassium dichromate solution, dropwise to the cooled mixture, maintaining the temperature within the 5-15°C range.[8] The choice of brominating agent is crucial; N-bromosuccinimide (NBS) is another common reagent used for such transformations.[1][9]

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC), until the starting material is consumed.[8]

-

Quenching: Terminate the reaction by adding a quenching agent, such as a solution of sodium thiosulfate or ferrous oxide, to neutralize any excess bromine.[8][9]

-

Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent (e.g., dichloromethane or chlorobenzene).[8][9]

-

Purification: Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization to yield the pure 3-bromopyrazole derivative.[9]

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The pyrazole moiety is a cornerstone in modern medicinal chemistry. This compound serves as a high-value intermediate for accessing novel chemical entities with diverse biological activities.

-

Scaffold for Kinase Inhibitors: Many ATP-competitive kinase inhibitors utilize a heterocyclic core to form key hydrogen bonds with the kinase hinge region. The pyrazole nucleus is an excellent mimic of this interaction. The C3-bromo position allows for the introduction of larger aromatic or heteroaromatic groups via Suzuki coupling, which can target the solvent-exposed region of the ATP-binding pocket, enhancing potency and selectivity.

-

Synthesis of Fused Heterocycles: The molecule is a precursor for creating more complex, fused heterocyclic systems like pyrazolo[3,4-b]pyridines, which are themselves of significant interest in medicinal chemistry due to their structural similarity to purine bases.[10]

-

Agrochemicals: Pyrazole derivatives are fundamental to the activity of several commercial insecticides and herbicides.[1] For instance, 3-bromopyrazole intermediates are used in the synthesis of insecticides like chlorantraniliprole and cyantraniliprole.[11] The bromine atom provides a reliable site for constructing the complex frameworks required for potent agrochemical activity.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

GHS Hazard Classification:

| Pictogram | Hazard Class |

| Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity (Single Exposure) |

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[13][14]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

Conclusion

This compound is a strategically functionalized building block with significant value for chemical synthesis, particularly in the fields of drug discovery and agrochemicals. Its well-defined reactivity, centered on the N-H proton and the C3-bromine atom, provides chemists with reliable and versatile pathways to construct complex molecular targets. A thorough understanding of its properties, spectroscopic characteristics, and safe handling procedures is essential for its effective and responsible use in research and development.

References

-

3-Bromo-4-methyl-1-(iso-butyl)-1H-pyrazole. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

3-Bromo-1-methyl-1H-pyrazole. PubChem, National Center for Biotechnology Information. [Link]

-

Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Arkivoc. [Link]

-

4-bromo-3-methyl-1H-pyrazole. PubChem, National Center for Biotechnology Information. [Link]

-

Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. The Journal of Organic Chemistry. [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. [Link]

- Preparation method and application of bromopyrazole compound intermediate.

-

4-Bromo-1-methyl-1H-pyrazole. Chemsrc. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. ResearchGate. [Link]

-

4-bromo-3-methyl-1-[2-(4-methyl-1H-pyrazol-1-yl)-2-oxoethyl]-1H-pyrazole 1H NMR. SpectraBase. [Link]

-

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]

-

Structure of 4-bromo-3-methyl-1H-pyrazole coordinated to the metal... ResearchGate. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

-

4-Bromo-1,3,5-trimethylpyrazole. NIST WebBook. [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health (NIH). [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C4H5BrN2 | CID 21680102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3-BROMO-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 9. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]

- 10. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN111072630A - Preparation method and application of bromopyrazole compound intermediate - Google Patents [patents.google.com]

- 12. 3-Bromo-1-methyl-1H-pyrazole | C4H5BrN2 | CID 14948637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. 4-Bromo-1-methyl-1H-pyrazole | CAS#:25676-75-9 | Chemsrc [chemsrc.com]

Introduction: The Significance of the Pyrazole Scaffold

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-methyl-1H-pyrazole

Executive Summary: This guide provides a comprehensive overview of a primary synthetic pathway for this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The synthesis is approached via a logical two-step sequence: the formation of the 4-methyl-1H-pyrazole precursor followed by a regioselective electrophilic bromination. This document elucidates the mechanistic principles governing the reaction, details field-proven experimental protocols, and offers insights into the causality behind procedural choices, thereby serving as a valuable resource for scientists engaged in the synthesis of functionalized pyrazole scaffolds.

Pyrazole and its derivatives are cornerstone structures in medicinal chemistry, recognized as pharmacologically important scaffolds that exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antibacterial, and anti-cancer properties.[1] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound, in particular, serves as a versatile building block. The bromine atom at the 3-position acts as a synthetic handle for further elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira), while the methyl group at the 4-position influences the electronic and steric profile of the molecule.

Strategic Analysis: A Two-Step Approach to the Target Molecule

The synthesis of this compound presents a key regiochemical challenge. In unsubstituted pyrazoles, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic substitution.[1][2][3] The presence of a methyl group at the C4 position deactivates this site and directs subsequent electrophilic attack to either the C3 or C5 position. The primary synthetic strategy detailed herein is a logical and efficient two-step process designed to overcome this challenge.

The core strategy involves:

-

Step A: Synthesis of the Precursor. Formation of the 4-methyl-1H-pyrazole core.

-

Step B: Regioselective Bromination. Introduction of a bromine atom at the C3(5) position of the pyrazole ring.

This approach is predicated on the availability of starting materials and the ability to control the regioselectivity of the final bromination step.

Synthetic Pathway: From Dicarbonyl to Functionalized Pyrazole

The most direct and widely adopted method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. This is followed by electrophilic bromination using a mild and selective brominating agent.

Pathway Principle & Mechanistic Insights

The pyrazole ring is an aromatic heterocycle containing a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2). Electrophilic attack at the C4 position is favored because the resulting cationic intermediate (a Wheland intermediate) can delocalize the positive charge without placing it on the electronegative pyridine-like nitrogen.[4]

When C4 is blocked, the electrophile is forced to attack C3 or C5. The intermediate formed from attack at C3 is generally more stable than the one formed from attack at C5, as it keeps the positive charge further from the electron-withdrawing pyridine-like nitrogen. However, the tautomeric nature of the N-unsubstituted pyrazole means that C3 and C5 are chemically equivalent. The regioselectivity is therefore highly dependent on reaction conditions and the specific brominating agent used. N-Bromosuccinimide (NBS) is often preferred over elemental bromine as it provides a low, steady concentration of electrophilic bromine, which can enhance selectivity and minimize side reactions.[5][6]

Step A: Synthesis of 4-methyl-1H-pyrazole

The precursor, 4-methyl-1H-pyrazole, can be synthesized via the reaction of a methylmalonaldehyde equivalent with hydrazine. A practical and effective precursor is 1,1,3,3-Tetramethoxy-2-methylpropane, which serves as a protected form of methylmalonaldehyde.

Reaction Scheme:

The reaction proceeds via initial condensation of hydrazine with one of the acetal groups, followed by intramolecular cyclization and subsequent elimination of methanol and water to yield the aromatic pyrazole ring.

Step B: Regioselective Bromination of 4-methyl-1H-pyrazole

With the 4-position occupied, the bromination must occur at the 3- or 5-position. N-Bromosuccinimide (NBS) in a suitable solvent is the reagent of choice for this transformation, providing a controlled source of electrophilic bromine.[7][8]

Reaction Scheme:

The use of a non-polar solvent like chloroform or acetonitrile at room temperature or slightly below helps to control the reaction rate and improve the regioselectivity of the bromination.

Experimental Protocols & Data

The following protocols are presented as a guide and may require optimization based on laboratory conditions and reagent purity.

Detailed Experimental Protocols

Protocol 4.1.1: Synthesis of 4-methyl-1H-pyrazole

-

To a round-bottom flask, add 1,1,3,3-Tetramethoxy-2-methylpropane (1 eq.) and ethanol.

-

Add hydrazine hydrate (1.1 eq.) and a catalytic amount of concentrated hydrochloric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 4-methyl-1H-pyrazole, which can be purified by distillation or column chromatography.

Protocol 4.1.2: Synthesis of this compound

-

Dissolve 4-methyl-1H-pyrazole (1 eq.) in chloroform or acetonitrile in a round-bottom flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, maintaining the temperature at 0-5 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with chloroform (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization or column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.[9]

Data Presentation: Reagents and Conditions Summary

| Step | Starting Material | Key Reagents | Solvent | Conditions | Product |

| A | 1,1,3,3-Tetramethoxy-2-methylpropane | Hydrazine hydrate, HCl (cat.) | Ethanol | Reflux, 4-6 h | 4-methyl-1H-pyrazole |

| B | 4-methyl-1H-pyrazole | N-Bromosuccinimide (NBS) | Chloroform | 0 °C to RT, 2-4 h | This compound |

Product Characterization

The final product, this compound, is a solid with a molecular formula of C₄H₅BrN₂ and a molecular weight of approximately 161.00 g/mol .[10]

-

¹H NMR: Expected signals would include a singlet for the methyl protons, a singlet for the C5 proton, and a broad singlet for the N-H proton.

-

¹³C NMR: Four distinct carbon signals are expected.

-

Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity).

Visualization of Synthetic Workflow

The logical flow of the synthesis is depicted below, outlining the transition from commercially available starting materials to the final target molecule.

Caption: Workflow for the Synthesis of this compound.

Conclusion

The synthesis of this compound is efficiently achieved through a robust two-step sequence involving the initial formation of the 4-methyl-1H-pyrazole core, followed by a regioselective bromination at the C3(5) position using N-Bromosuccinimide. This guide provides the strategic framework, mechanistic understanding, and practical protocols necessary for researchers to successfully synthesize this valuable intermediate. Careful control of reaction conditions, particularly during the bromination step, is paramount to achieving high yield and purity. The described pathway offers a reliable method for accessing a key building block for the development of novel chemical entities in the pharmaceutical and agrochemical industries.

References

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 2. scribd.com [scribd.com]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. scielo.org.mx [scielo.org.mx]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 7. 4-Bromo-1-methylpyrazole | 15803-02-8 [chemicalbook.com]

- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound | C4H5BrN2 | CID 21680102 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data for 3-Bromo-4-methyl-1H-pyrazole

An In-Depth Technical Guide to the Spectroscopic Data of 3-Bromo-4-methyl-1H-pyrazole

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic profile of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. While empirical data for this specific molecule is not widely published, this document leverages established principles of spectroscopic interpretation, data from analogous structures, and theoretical predictions to construct a reliable analytical framework. We will delve into the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of high-quality spectroscopic data, ensuring that researchers can confidently validate their own synthetic products. The content is structured to provide not just data, but a causal understanding of the underlying molecular properties that give rise to the observed spectral characteristics, fulfilling the needs of drug development professionals and academic scientists.

Introduction to this compound

The pyrazole ring system is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The targeted functionalization of the pyrazole core allows for the fine-tuning of these biological effects.

This compound (CAS No. 5932-20-7) is a substituted pyrazole featuring a bromine atom at the 3-position and a methyl group at the 4-position.[2][3][4] The bromine atom serves as a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions, while the methyl group influences the electronic environment and steric profile of the ring. Accurate structural confirmation is the bedrock of any chemical research, and for this, a multi-faceted spectroscopic approach is indispensable. This guide provides the essential spectroscopic signatures required for the unambiguous identification and characterization of this molecule.

Caption: Molecular structure of this compound.

Predicted and Expected Spectroscopic Features

The following sections outline the anticipated spectroscopic data based on the known molecular structure and comparisons with similar halogenated pyrazoles.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, displaying three distinct signals corresponding to the N-H proton, the C5-H proton, and the C4-methyl protons.

-

N-H Proton: This signal is expected to be a broad singlet appearing significantly downfield, typically in the range of δ 12.0-14.0 ppm. The broadness is due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange. Its exact chemical shift is highly dependent on solvent and concentration due to hydrogen bonding effects.

-

C5-H Proton: This aromatic proton should appear as a singlet in the range of δ 7.5-7.8 ppm. The absence of adjacent protons results in a singlet multiplicity.

-

C4-CH₃ Protons: The methyl protons are expected to appear as a sharp singlet further upfield, likely in the range of δ 2.0-2.3 ppm.

The choice of solvent is critical. In DMSO-d₆, the N-H proton is readily observable, whereas in CDCl₃, it may exchange with trace water or be excessively broad.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should reveal four signals corresponding to the four unique carbon atoms in the molecule. The PubChem database indicates the existence of a reference ¹³C NMR spectrum, supporting these assignments.[2]

-

C3 (Carbon bearing Bromine): This carbon is directly attached to the electronegative bromine atom, but its signal is also influenced by the pyrazole ring electronics. It is expected to appear in the range of δ 120-135 ppm.

-

C5 (CH): This carbon, bonded to a hydrogen, is anticipated to resonate in a similar downfield region, typically around δ 130-140 ppm.

-

C4 (Carbon bearing Methyl): The signal for this carbon atom is expected to be further upfield, likely in the δ 105-115 ppm range.

-

CH₃ (Methyl Carbon): The methyl carbon will be the most upfield signal, appearing in the characteristic aliphatic region of δ 8-12 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. The most informative regions are the N-H and C-H stretching regions and the fingerprint region.

-

N-H Stretch: A broad absorption band is expected in the range of 2600-3200 cm⁻¹. The broadness and lower frequency (compared to a free N-H at ~3400 cm⁻¹) are characteristic of strong intermolecular hydrogen bonding, which is common in solid-state pyrazoles.[6]

-

C-H Stretch (Aromatic/Methyl): Aromatic C-H stretching for the C5-H will appear just above 3000 cm⁻¹, while aliphatic C-H stretching for the methyl group will appear just below 3000 cm⁻¹.

-

C=N and C=C Stretch: Strong to medium absorptions between 1400 cm⁻¹ and 1600 cm⁻¹ are characteristic of the pyrazole ring stretching vibrations.

-

C-Br Stretch: The carbon-bromine stretch is expected in the fingerprint region, typically between 600 cm⁻¹ and 500 cm⁻¹, though it may be weak and difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The compound has a molecular formula of C₄H₅BrN₂ and a molecular weight of approximately 161.00 g/mol .[2] Mass spectrometry should show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, two peaks of almost equal intensity will be observed at m/z values corresponding to [C₄H₅⁷⁹BrN₂]⁺ and [C₄H₅⁸¹BrN₂]⁺. This doublet is a definitive indicator of a single bromine atom in the molecule. For a related compound, 3-bromo-1-methyl-1H-pyrazole, the top peaks are observed at m/z 160 and 162.[7]

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the bromine atom ([M-Br]⁺) or cleavage of the pyrazole ring. The observation of a fragment at m/z ~81, corresponding to the pyrazole ring after loss of bromine, would be a strong corroborating piece of evidence.

Standard Experimental Protocols for Spectroscopic Analysis

Adherence to standardized protocols is paramount for obtaining high-quality, reproducible data. The following section details the methodology for acquiring NMR spectra, a cornerstone of structural elucidation.

Protocol: Acquiring ¹H and ¹³C NMR Spectra

This protocol ensures the generation of high-resolution NMR data suitable for structural confirmation.

Rationale: The choice of a deuterated solvent with high chemical stability and minimal overlapping signals (like DMSO-d₆) is crucial for observing all protons, including the exchangeable N-H proton. A sample concentration of 5-10 mg provides a good signal-to-noise ratio without causing significant line broadening.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of dry this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Cap the NMR tube and vortex gently until the sample is fully dissolved. A clear, homogeneous solution should be obtained.

-

-

Instrument Setup (for a standard 400 MHz spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical solvent peak is indicative of good shimming.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Use a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm).

-

Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

-

Apply a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Switch the nucleus to ¹³C.

-

Use a standard proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to ~240 ppm (e.g., from -10 to 230 ppm).

-

The number of scans will need to be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C. Start with 1024 scans and increase if necessary.

-

Use a relaxation delay of 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra carefully to obtain a flat baseline.

-

Calibrate the chemical shift axis. For ¹H, reference the residual DMSO peak to δ 2.50 ppm. For ¹³C, reference the DMSO-d₆ septet to δ 39.52 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Perform peak picking for both spectra.

-

Caption: Workflow for NMR-based structural validation.

Data Interpretation and Structural Validation

The collective spectroscopic data provides a self-validating system for confirming the identity of this compound.

The mass spectrum confirms the correct molecular weight and the presence of a single bromine atom via the characteristic M⁺/(M+2) isotopic pattern. The ¹H NMR spectrum confirms the presence and ratio of the three distinct proton environments (N-H, C-H, and CH₃). The ¹³C NMR spectrum validates the carbon backbone, showing four distinct carbon signals as expected. Finally, the IR spectrum confirms the key functional groups, particularly the hydrogen-bonded N-H moiety.

Table 1: Summary of Predicted Spectroscopic Data

| Technique | Feature | Expected Value/Observation | Rationale |

| ¹H NMR | N-H | δ 12.0-14.0 ppm (broad singlet) | Exchangeable proton, intermolecular H-bonding. |

| C5-H | δ 7.5-7.8 ppm (singlet) | Aromatic proton on the pyrazole ring. | |

| CH₃ | δ 2.0-2.3 ppm (singlet) | Aliphatic protons adjacent to the aromatic ring. | |

| ¹³C NMR | C3-Br | δ 120-135 ppm | Carbon attached to an electronegative atom. |

| C5 | δ 130-140 ppm | Aromatic CH carbon. | |

| C4 | δ 105-115 ppm | Aromatic carbon attached to a methyl group. | |

| CH₃ | δ 8-12 ppm | Aliphatic methyl carbon. | |

| IR | N-H Stretch | 2600-3200 cm⁻¹ (broad) | Strong intermolecular hydrogen bonding.[6] |

| C-H Stretch | ~2900-3100 cm⁻¹ | Aliphatic and aromatic C-H vibrations. | |

| C=N / C=C Stretch | 1400-1600 cm⁻¹ | Pyrazole ring vibrations. | |

| MS (EI) | Molecular Ion (M⁺) | m/z ~160 and ~162 (ratio ~1:1) | Isotopic pattern of a single bromine atom.[7] |

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. The predicted data presented in this guide, including the characteristic downfield N-H proton signal, the three distinct singlets in the ¹H NMR spectrum, the four unique signals in the ¹³C NMR spectrum, and the definitive M⁺/(M+2) isotopic doublet in the mass spectrum, provide a robust analytical blueprint. By following the detailed experimental protocols provided, researchers and drug development professionals can confidently synthesize and characterize this valuable heterocyclic building block, ensuring the integrity and validity of their scientific endeavors.

References

-

PubChem. This compound | C4H5BrN2 | CID 21680102. National Center for Biotechnology Information. [Link]

-

PubChem. 4-bromo-3-methyl-1H-pyrazole | C4H5BrN2 | CID 83741. National Center for Biotechnology Information. [Link]

-

Pasha, M. A., et al. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of Saudi Chemical Society. [Link]

-

Krasavin, M., et al. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

-

Claramunt, R. M., et al. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

-

PubChem. 3-Bromo-1-methyl-1H-pyrazole | C4H5BrN2 | CID 14948637. National Center for Biotechnology Information. [Link]

-

SpectraBase. 1H-pyrazole, 4-bromo-1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-3,5-dimethyl- - Optional[1H NMR] - Spectrum. [Link]

-

Reinheimer, E. W., et al. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank. [Link]

-

Kleizienė, N., et al. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]

-

ResearchGate. Structure of 4-bromo-3-methyl-1H-pyrazole coordinated to the metal... [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

-

ResearchGate. 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. [Link]

-

NIST WebBook. 4-Bromo-1,3,5-trimethylpyrazole. [Link]

-

Nature Portfolio. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. This compound | C4H5BrN2 | CID 21680102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. jk-sci.com [jk-sci.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. mdpi.com [mdpi.com]

- 7. 3-Bromo-1-methyl-1H-pyrazole | C4H5BrN2 | CID 14948637 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-4-methyl-1H-pyrazole

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-4-methyl-1H-pyrazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental considerations, and detailed spectral interpretation of this heterocyclic compound. Our approach is grounded in field-proven insights to explain the "why" behind the "how," ensuring both technical accuracy and practical applicability.

Introduction: The Significance of NMR in Heterocyclic Chemistry

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For heterocyclic compounds like pyrazoles, which form the core of many pharmaceutical agents, ¹H NMR provides critical information about the electronic environment of protons, their connectivity, and the overall molecular geometry. Understanding the nuances of the ¹H NMR spectrum of this compound is crucial for confirming its synthesis, assessing its purity, and understanding its chemical behavior in various environments.

Theoretical Framework: Understanding the ¹H NMR Spectrum of a Substituted Pyrazole

The ¹H NMR spectrum of this compound is governed by several key principles: chemical shift, spin-spin coupling, and the dynamic process of tautomerism.

Chemical Shift (δ)

The chemical shift of a proton is determined by its local electronic environment. In this compound, the positions of the signals for the C5-H proton, the methyl protons, and the N-H proton are influenced by the electronegativity of the adjacent atoms and the aromaticity of the pyrazole ring. The bromine atom at the C3 position exerts a significant deshielding effect, which is expected to influence the chemical shift of the neighboring C5-H proton.

Spin-Spin Coupling (J)

Spin-spin coupling arises from the interaction of the magnetic moments of neighboring protons, leading to the splitting of NMR signals. In this molecule, we can expect to see coupling between the C5-H proton and the protons of the methyl group, as well as potential coupling involving the N-H proton. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the number of bonds separating the coupled protons.

Tautomerism in N-Unsubstituted Pyrazoles

A critical consideration for N-unsubstituted pyrazoles like this compound is the phenomenon of annular tautomerism. The proton on the nitrogen can reside on either N1 or N2, leading to two tautomeric forms that are in rapid equilibrium. This exchange can significantly impact the ¹H NMR spectrum. If the exchange is slow on the NMR timescale, separate signals for each tautomer might be observed. However, more commonly, the rapid exchange leads to an averaged spectrum with potentially broadened signals, particularly for the N-H proton and the ring proton at C5. The rate of this exchange is often influenced by the solvent, temperature, and concentration.

Predicted ¹H NMR Spectrum of this compound

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | 12.0 - 13.5 | Broad Singlet | - |

| C5-H | 7.5 - 7.8 | Singlet (or very fine quartet) | J(H5, CH3) ≈ 0.5-1.0 Hz |

| C4-CH₃ | 2.1 - 2.3 | Singlet (or very fine doublet) | J(CH3, H5) ≈ 0.5-1.0 Hz |

Note: This data is a prediction and should be confirmed with experimental results.

Interpretation of the Predicted Spectrum

-

N-H Proton: The N-H proton is expected to appear as a broad singlet in the downfield region of the spectrum (12.0 - 13.5 ppm). Its broadness is a classic indicator of proton exchange with the solvent or other pyrazole molecules, as well as the quadrupolar relaxation effects of the adjacent nitrogen atoms. In protic solvents like D₂O or CD₃OD, this signal would likely disappear due to exchange with deuterium.

-

C5-H Proton: The lone proton on the pyrazole ring, C5-H, is predicted to be a singlet in the aromatic region (7.5 - 7.8 ppm). The deshielding effect of the electronegative nitrogen atoms and the aromatic ring current contribute to its downfield shift. A very small long-range coupling to the methyl group (⁴J coupling) might be observed, which could manifest as a slight broadening of the singlet or a very fine quartet.

-

C4-CH₃ Protons: The protons of the methyl group at the C4 position are expected to resonate as a singlet in the upfield region (2.1 - 2.3 ppm). The signal is a singlet because there are no adjacent protons for typical three-bond coupling. As with the C5-H proton, a very small long-range coupling might cause slight broadening or a very fine doublet.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the synthesized this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for initial analysis, while DMSO-d₆ is often used to better observe exchangeable protons like N-H.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm, to ensure all signals are captured.

-

Acquisition Time: An acquisition time of at least 2-3 seconds is recommended for good resolution.

-

Relaxation Delay: A relaxation delay of 2-5 seconds should be used to allow for full relaxation of the protons between scans.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Visualizing the Molecular Structure and Proton Relationships

To better understand the relationships between the different protons in this compound, a molecular structure diagram is provided below.

Caption: Molecular structure of this compound.

Conclusion and Future Work

This guide has provided a detailed theoretical framework and a predicted ¹H NMR spectrum for this compound. The interpretation of the spectrum is based on established principles of NMR spectroscopy and data from analogous compounds. For definitive structural confirmation, it is imperative to acquire an experimental ¹H NMR spectrum and, ideally, complementary 2D NMR data such as COSY and HMBC to unambiguously assign all proton and carbon signals. Advanced techniques like variable temperature NMR could also be employed to study the dynamics of the tautomeric equilibrium in detail.

References

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 64(1), 97-111. [Link]

-

¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3195. [Link]

-

The ¹H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(1), 35-40. [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 23(11), 1085-1092. [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(6), 54-71. [Link]

-

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

A Comprehensive Technical Guide to the ¹³C NMR Analysis of 3-Bromo-4-methyl-1H-pyrazole

Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, valued for its diverse biological activities. Accurate and unambiguous structural characterization of substituted pyrazoles is paramount for advancing research and ensuring the quality of synthesized compounds. This technical guide provides an in-depth exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Bromo-4-methyl-1H-pyrazole, a representative functionalized pyrazole. We delve into the foundational principles of ¹³C NMR, address the critical issue of tautomerism inherent to N-unsubstituted pyrazoles, and present a detailed, field-proven protocol for sample preparation and data acquisition. Furthermore, this guide offers a predictive analysis of the ¹³C NMR spectrum, assigning chemical shifts based on established substituent effects and data from authoritative literature. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of heterocyclic compounds.

Introduction: The Pyrazole Core in Modern Chemistry

Substituted pyrazoles are a privileged class of heterocyclic compounds, frequently incorporated into molecules designed for a wide range of therapeutic targets. Their structural versatility and ability to participate in various intermolecular interactions make them indispensable building blocks in the synthesis of novel pharmaceutical agents. Consequently, the precise determination of their chemical structure is a non-negotiable step in the discovery and development pipeline.

Among the arsenal of analytical techniques available, ¹³C NMR spectroscopy provides direct, high-resolution insight into the carbon skeleton of a molecule. Each unique carbon atom in a distinct chemical environment produces a discrete signal, making it a powerful tool for verifying substitution patterns, identifying isomers, and confirming the overall molecular architecture.[1][2]

This guide focuses on this compound, a molecule that presents key challenges and learning opportunities in spectral interpretation, most notably the phenomenon of annular tautomerism, which can complicate structural assignment if not properly understood.

Theoretical Foundations of ¹³C NMR Spectroscopy

A robust interpretation of any NMR spectrum begins with a firm grasp of the underlying quantum mechanical principles.

-

The ¹³C Nucleus: The workhorse of carbon NMR is the ¹³C isotope, which possesses a nuclear spin quantum number (I) of 1/2.[1][3] This property allows it to exhibit the nuclear magnetic resonance phenomenon. Its low natural abundance (approximately 1.1%) and smaller gyromagnetic ratio make it inherently less sensitive than ¹H NMR, often requiring more concentrated samples or longer acquisition times to achieve a satisfactory signal-to-noise ratio.

-

Chemical Shift (δ): The position of an NMR signal, or its chemical shift, is the most valuable piece of information derived from the spectrum. It is highly sensitive to the local electronic environment of the nucleus. The typical range for ¹³C chemical shifts is broad, spanning from 0 to over 220 parts per million (ppm) downfield from the reference standard, tetramethylsilane (TMS).[2] This wide spectral dispersion means that signal overlap is rare, even in complex molecules.[2] Key factors influencing the chemical shift include:

-

Hybridization: sp²-hybridized carbons (alkenes, aromatics) are significantly deshielded (shifted downfield) compared to sp³-hybridized carbons (alkanes). Carbonyl carbons are among the most deshielded.[2]

-

Inductive Effects: Electronegative substituents, such as the bromine atom in our target molecule, withdraw electron density from adjacent carbons, causing them to be deshielded and resonate at a higher chemical shift.[2][4]

-

Resonance Effects: Delocalization of electrons within an aromatic system like pyrazole also profoundly impacts the shielding of each carbon atom.

-

-

Proton Decoupling: Due to the high natural abundance of ¹H, ¹³C nuclei are coupled to their directly attached protons, which would split each carbon signal into complex multiplets. To simplify the spectrum and improve signal-to-noise, a technique called broadband proton decoupling is routinely employed. This process irradiates the protons, effectively removing their coupling to the carbon nuclei and causing each unique carbon signal to appear as a single, sharp line.[2]

The Structural Challenge: Tautomerism in this compound

For N-unsubstituted pyrazoles, the proton on the nitrogen atom can reside on either of the two nitrogen atoms. This dynamic equilibrium gives rise to two different tautomeric forms. For the target molecule, this means an equilibrium exists between this compound and 5-Bromo-4-methyl-1H-pyrazole.

Caption: Annular tautomerism in 3(5)-Bromo-4-methyl-1H-pyrazole.

The position of this equilibrium is crucial as it dictates the observed chemical shifts. Authoritative studies on substituted pyrazoles have shown that electron-withdrawing substituents, such as a bromine atom, preferentially occupy the C3 position of the pyrazole ring.[5] Therefore, for the purpose of spectral prediction, we will assume that the This compound tautomer is the major, if not exclusive, form present in solution.

Predicted ¹³C NMR Spectrum and Signal Assignment